molecular formula C9H17NO2 B13326632 2-Aminocyclooctane-1-carboxylic acid

2-Aminocyclooctane-1-carboxylic acid

Cat. No.: B13326632
M. Wt: 171.24 g/mol
InChI Key: RNDBJXMOBPVFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminocyclooctane-1-carboxylic acid is a cyclic β-amino acid with a unique eight-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminocyclooctane-1-carboxylic acid typically involves the transformation of cis-9-azabicyclo[6.2.0]dec-6-en-10-one into the corresponding amino ester and its protected amine. The double bond in the N-Boc-protected methyl 2-aminocyclooct-3-ene-1-carboxylate is then oxidized to deliver the targeted amino acid and its derivatives .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-Aminocyclooctane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The double bond in the precursor can be oxidized to form the amino acid.

    Reduction: Reduction of azides to amines is a common step in its synthesis.

    Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: OsO₄ (osmium tetroxide) and NMO (N-methylmorpholine N-oxide) are used for oxidation.

    Reducing Agents: Zinc and ammonium chloride are used for the reduction of azides.

    Solvents: Common solvents include methanol, dichloromethane, and water.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as dihydroxy-substituted compounds and bicyclic derivatives .

Scientific Research Applications

2-Aminocyclooctane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-aminocyclooctane-1-carboxylic acid involves its incorporation into peptide structures, where it can influence the conformation and stability of the peptides. This can affect the interaction of the peptides with their molecular targets, such as enzymes or receptors, thereby modulating their biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Aminocyclooctane-1-carboxylic acid is unique due to its eight-membered ring structure, which provides distinct conformational properties compared to smaller ring analogs. This uniqueness makes it valuable for designing peptides with specific structural and functional characteristics .

Properties

IUPAC Name

2-aminocyclooctane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8-6-4-2-1-3-5-7(8)9(11)12/h7-8H,1-6,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDBJXMOBPVFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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